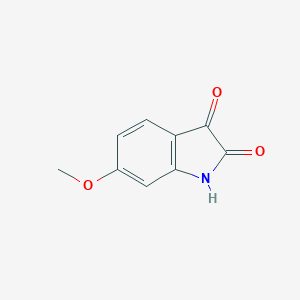

6-Methoxyindoline-2,3-dione

Overview

Description

6-Methoxyindoline-2,3-dione is a chemical compound with the molecular formula C9H7NO3 . It has an average mass of 177.157 Da and a monoisotopic mass of 177.042587 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The compound has a density of 1.3±0.1 g/cm3 and a molar refractivity of 44.1±0.3 cm3 .Physical and Chemical Properties Analysis

This compound has several notable physical and chemical properties. It has a density of 1.3±0.1 g/cm3, a molar refractivity of 44.1±0.3 cm3, and a molar volume of 131.6±3.0 cm3 . The compound also has a polar surface area of 55 Å2 and a polarizability of 17.5±0.5 10-24 cm3 . Its surface tension is 49.9±3.0 dyne/cm .Scientific Research Applications

Alkaloid Isolation and Structure Analysis : A study isolated compounds from Capparis himalayensis, including 6-methoxyindoline-2,3-dione. The structural establishment was based on spectral methods and X-ray crystallography (Yun-qiu Li, Shi‐lin Yang, He-ran Li, & Li-zhen Xu, 2008).

Inhibition of Acetylcholinesterase : Another study synthesized and evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an inhibitor of acetylcholinesterase, an enzyme related to Alzheimer’s disease. The compound was found to exhibit good inhibition and low toxicity (Erik Andrade-Jorge et al., 2018).

Tyrosinase Inhibition for Skin Conditions : A series of 2-((pyridinylamino)methyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their antioxidant and antityrosinase properties. One compound showed higher tyrosinase inhibitory activity than the control, potentially useful for skin conditions like hyperpigmentation (Li Yee Then et al., 2018).

HIV-1 Inhibition : The magnesium complex of 2-hydroxyisoquinoline-1,3(2H,4H)-dione, a related compound, was studied for its inhibitory effect on HIV-1 integrase and reverse transcriptase ribonuclease H, showing promise in antiviral therapy (M. Billamboz et al., 2011).

Synthesis and Anti-Inflammatory Activity : Alkylidenephosphoranes were condensed with N-Methoxy- and N-Anilino-1H isoindole-1,3-(2H)-diones, producing compounds with potential anti-inflammatory activity (W. M. Abdou, Rizk E. Khidre, & R. Barghash, 2012).

Anticancer Properties : A study on 2-aroylquinoline-5,8-diones revealed that certain derivatives exhibit significant anti-proliferative activity against cancer cell lines, suggesting their potential as anticancer agents (K. Nepali et al., 2016).

Mechanism of Action

Target of Action

It’s worth noting that a structurally similar compound, 7-methoxyindoline-2,3-dione, has been identified as a key intermediate for the ep3 receptor , which plays various biological roles involving digestion, the nervous system, renal reabsorption, and uterine contraction activity .

Biochemical Pathways

Given the potential involvement of similar compounds with the ep3 receptor , it’s plausible that 6-Methoxyindoline-2,3-dione may influence pathways related to digestion, the nervous system, renal reabsorption, and uterine contraction activity .

Properties

IUPAC Name |

6-methoxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-5-2-3-6-7(4-5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJHIZLOKWRPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438853 | |

| Record name | 6-Methoxyisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52351-75-4 | |

| Record name | 6-Methoxyisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxyisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a notable advantage of using methanesulfonic acid in the synthesis of 6-methoxyisatin?

A1: Recent research [] highlights that utilizing methanesulfonic acid instead of the conventional concentrated sulfuric acid in the cyclization step of 6-methoxyisatin synthesis offers significant advantages. This modification results in milder reaction conditions (80°C for 30 minutes) and a notably improved yield of 81.24%. This improved synthesis makes large-scale production of 6-methoxyisatin more feasible.

Q2: Besides its role as a synthetic precursor, has 6-methoxyisatin been identified in natural sources?

A2: Yes, 6-methoxyisatin has been recently discovered in nature. Research [] identified 6-methoxyisatin as a new natural pigment, alongside its close analog 6-hydroxy-5-methoxyisatin, in extracts from both terrestrial and marine Streptomyces bacteria. These findings suggest a potential biological role for this compound and open avenues for exploring its bioactivity.

Q3: Has 6-methoxyisatin been found in plants?

A3: While 6-methoxyisatin itself hasn't been directly isolated from plants in the presented research, a closely related compound, 6-methoxyindoline-2,3-dione, has been found in Capparis himalayensis []. This suggests the potential presence of 6-methoxyisatin or its derivatives in other plant species, prompting further phytochemical investigations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)

![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)